N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a thiazoloazepine core, which is a fused bicyclic system, and a phenylsulfonyl group, contributing to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other types of non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action and efficacy may be influenced by the polarity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiazole and azepine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the thiazoloazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenylsulfonyl moiety.
Scientific Research Applications
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe to study biological processes and interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)acetamide
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide stands out due to its specific combination of the thiazoloazepine core and the phenylsulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c20-13(8-10-25(22,23)11-5-2-1-3-6-11)19-16-18-12-7-4-9-17-15(21)14(12)24-16/h1-3,5-6H,4,7-10H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBOPYNJVXNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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